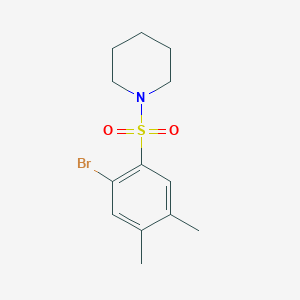![molecular formula C20H26N2O5S B411245 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide](/img/structure/B411245.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide is a complex organic compound with a molecular formula of C20H26N2O5S. This compound is characterized by the presence of a sulfonyl group, dimethoxyphenyl group, and anilino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonylation of 3,4-dimethoxyaniline with a suitable sulfonyl chloride, followed by the introduction of the ethylacetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylacetamide group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structural features allow it to bind to receptor sites, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-methoxybenzyl)acetamide
- 2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylacetamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-ethylacetamide |
InChI |
InChI=1S/C20H26N2O5S/c1-6-21-20(23)13-22(16-10-14(2)9-15(3)11-16)28(24,25)17-7-8-18(26-4)19(12-17)27-5/h7-12H,6,13H2,1-5H3,(H,21,23) |
InChI Key |
LITABBUWOCESGV-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CN(C1=CC(=CC(=C1)C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCNC(=O)CN(C1=CC(=CC(=C1)C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


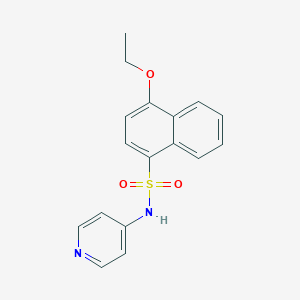
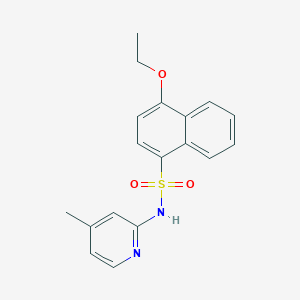
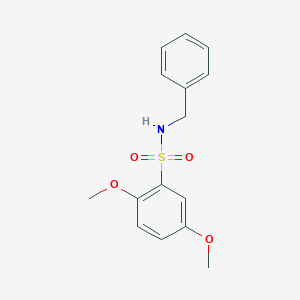
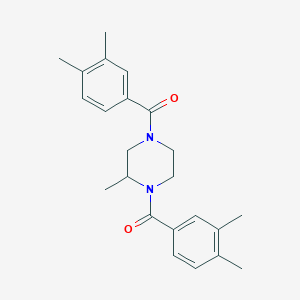

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B411175.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B411176.png)
![4-[(4-Methoxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B411177.png)

![1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B411179.png)
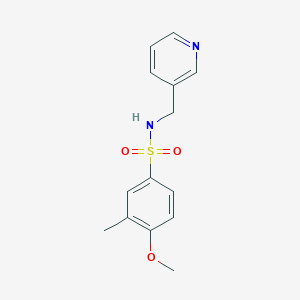
![1-[(4-Ethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B411183.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B411185.png)
